molecular formula C20H29NO6 B1590099 Desvenlafaxine fumarate CAS No. 93414-04-1

Desvenlafaxine fumarate

Katalognummer B1590099
CAS-Nummer: 93414-04-1
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: SQTJDJZCPOSWSC-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desvenlafaxine fumarate is used to treat depression. It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain .


Molecular Structure Analysis

Desvenlafaxine fumarate has a molecular formula of C20H29NO6. Its average mass is 379.447 Da and its monoisotopic mass is 379.199493 Da . The exact structure can be found in various chemical databases.

Wissenschaftliche Forschungsanwendungen

Treatment of Menopausal Symptoms

Desvenlafaxine has been studied for its effectiveness in treating vasomotor symptoms associated with menopause. Clinical trials have shown that desvenlafaxine significantly reduces the number and severity of hot flushes in postmenopausal women (Archer et al., 2009), (Pinkerton et al., 2013).

Major Depressive Disorder (MDD) Treatment

Desvenlafaxine is effective in treating major depressive disorder (MDD). Studies have indicated its efficacy in improving depressive symptoms and functioning in employed patients with MDD, showcasing its role in addressing workplace productivity impacted by depression (Dunlop et al., 2011), (Boyer et al., 2008).

Cognitive Functioning in Depression

Research also suggests that desvenlafaxine may have a positive impact on cognitive functioning, particularly in working memory, in patients with major depressive disorder, thus contributing to overall treatment effectiveness (Reddy et al., 2016).

Pharmacological Profile

Desvenlafaxine is characterized by its selective inhibition of serotonin and norepinephrine reuptake, influencing neurotransmitter activities and alleviating depressive states. Its simple metabolic profile, minimal impact on the cytochrome P450 enzyme system, and good brain-to-plasma ratios are significant pharmacological features (Deecher et al., 2006), (Pae et al., 2009).

Safety and Tolerability

The safety and tolerability of desvenlafaxine have been assessed in various populations, including children, adolescents, and adults. Studies indicate that it is generally safe and well-tolerated, though careful monitoring is recommended, especially in specific populations like children and adolescents (Findling et al., 2014).

Impact on Developmental Processes

Investigations into the impact of prenatal exposure to desvenlafaxine on brain development in animal models have revealed potential effects on neonatal growth and brain development, indicating the need for careful consideration of its use during pregnancy (Ahmed et al., 2022).

Zukünftige Richtungen

Desvenlafaxine is currently approved for the treatment of major depressive disorder in adults. Future research may explore other potential uses for this medication, as well as potential improvements in dosing and administration .

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTJDJZCPOSWSC-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027852
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desvenlafaxine Fumarate

CAS RN

93414-04-1
Record name Desvenlafaxine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine fumarate
Reactant of Route 2
Desvenlafaxine fumarate
Reactant of Route 3
Desvenlafaxine fumarate
Reactant of Route 4
Desvenlafaxine fumarate
Reactant of Route 5
Desvenlafaxine fumarate
Reactant of Route 6
Desvenlafaxine fumarate

Citations

For This Compound
34
Citations
MD Colvard - Mental Health Clinician, 2014 - meridian.allenpress.com
… The FDA also recently approved generic desvenlafaxine fumarate and the free base form of desvenlafaxine as both a generic and brand name (Khedezla ER) products. This review will …
Number of citations: 16 meridian.allenpress.com
AM VandenBerg - Mental Health Clinician, 2014 - meridian.allenpress.com
… (both generic and Khadezla) and desvenlafaxine fumarate extended release tablets. What is … As of December 11, 2013 enter desvenlafaxine fumarate into PubMed and not one clinical …
Number of citations: 1 meridian.allenpress.com
A Cost - Tablet - hpsj.com
Antidepressants have been among the most common classes of prescription drugs taken by Americans. Rate of antidepressant use has been growing over the past two decades with an …
Number of citations: 0 www.hpsj.com
LA Sorbera, J Bolos, N Serradell - Drugs of the Future, 2006 - access.portico.org
Background Depression is a psychiatric disorder that can be a primary condition or may co-exist with other mental, psychiatric or physical illnesses. Many subtypes of depression have …
Number of citations: 8 access.portico.org
AM VandenBerg - Mental Health Clinician, 2014 - meridian.allenpress.com
… Desvenlafaxine fumarate ER tablets7 … Desvenlafaxine fumarate ER tablets7 … Desvenlafaxine fumarate [package insert]. Sellersville, Pennsylvania; Teva Pharmaceutical Ind, LTD.; 2013 …
Number of citations: 1 meridian.allenpress.com
M Bogdan, E Gofita, DC Calina… - … and adverse effects …, 2018 - books.google.com
… A few years later, FDA approved the use of both brand and generic products containing desvenlafaxine fumarate (Desvenlafaxine fumarate, 2013)[37]. …
Number of citations: 2 books.google.com
J Verhulst - 2012 - orpdl.org
Conclusions: • No direct comparative evidence was found for levomilnacipran, vilazodone, or vortioxetine with most other second-generation antidepressants for MDD. 1 However, …
Number of citations: 1 www.orpdl.org
S Servid - 2012 - orpdl.org
Conclusions: 1. Frequency of combination therapy o Of the 29,460 patients identified with claims for an antipsychotic in 2018, 37%(n= 10,989) had combination use of at least one other …
Number of citations: 2 www.orpdl.org
E MacLean, L Cisar, K Mehle, D Eremina… - Journal of Managed …, 2016 - jmcp.org
BACKGROUND: Axitinib is approved by the FDA for the treatment of advanced renal cell carcinoma (RCC) after failure of 1 previous systemic therapy and is distributed primarily through …
Number of citations: 15 www.jmcp.org
P Weekly, D Fumarate - Ann Intern Med, 2005
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.